4-(1-(1-Naphthyl)ethyl)imidazole

α₂-adrenoceptor binding affinity selectivity ratio

4-(1-(1-Naphthyl)ethyl)imidazole, also known as naphthylmedetomidine or 4-NEMD, is a 4‑substituted imidazole that serves as the naphthalene analog of medetomidine. It is classified pharmacologically as a selective α₂‑adrenoceptor (α₂‑AR) agonist with partial agonist characteristics, and additionally exhibits inhibition of human aromatase (CYP19).

Molecular Formula C15H15ClN2
Molecular Weight 258.74 g/mol
CAS No. 137967-81-8
Cat. No. B158608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(1-Naphthyl)ethyl)imidazole
CAS137967-81-8
Synonyms4-(1-(1-naphthyl)ethyl)imidazole
4-(1-(1-naphthyl)ethyl)imidazole hydrochloride
4-NEMD
naphthylmedetomidine
Molecular FormulaC15H15ClN2
Molecular Weight258.74 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)C3=CN=CN3.Cl
InChIInChI=1S/C15H14N2.ClH/c1-11(15-9-16-10-17-15)13-8-4-6-12-5-2-3-7-14(12)13;/h2-11H,1H3,(H,16,17);1H
InChIKeyKVIIITUVRVKRHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-(1-Naphthyl)ethyl)imidazole (CAS 137967-81-8): A Naphthalene-Derived α2-Adrenoceptor Modulator and Aromatase Inhibitor for Targeted Pharmacological Research


4-(1-(1-Naphthyl)ethyl)imidazole, also known as naphthylmedetomidine or 4-NEMD, is a 4‑substituted imidazole that serves as the naphthalene analog of medetomidine [1]. It is classified pharmacologically as a selective α₂‑adrenoceptor (α₂‑AR) agonist with partial agonist characteristics, and additionally exhibits inhibition of human aromatase (CYP19) [2][3]. The compound is primarily supplied as the hydrochloride salt (C₁₅H₁₅ClN₂, MW 258.75) and exists as a racemic mixture, with the (S)‑(+)‑enantiomer possessing greater α₂‑AR potency [4]. Its dual pharmacology—modulation of central α₂‑ARs and peripheral aromatase inhibition—distinguishes it from conventional agents in both the sedative/analgesic and endocrine‑modulator categories.

Why 4-(1-(1-Naphthyl)ethyl)imidazole Cannot Be Replaced by Generic α₂‑Agonists or Imidazole‑Based Aromatase Inhibitors


Substituting 4‑(1‑(1‑naphthyl)ethyl)imidazole with a generic α₂‑agonist (e.g., clonidine) or a conventional aromatase inhibitor (e.g., letrozole) forfeits the unique confluence of partial α₂‑AR agonism and direct CYP19 inhibition present in a single scaffold. In rhesus monkeys, naphthylmedetomidine (50 µg/kg i.m.) produced sedation and loss of aggressiveness without complete immobilization, whereas the same dose of medetomidine induced full immobilization and significantly greater cardiorespiratory depression [1]. In mice, anti‑aggressive effects occurred at doses (150 µg/kg) four‑fold below those causing locomotor suppression, a separation not observed with the full agonist dexmedetomidine [2]. Conversely, the aromatase IC₅₀ of 770 nM (human recombinant CYP19) is orders of magnitude weaker than letrozole (IC₅₀ ≈ 21 nM) but comparable to certain imidazole antifungals such as clotrimazole (IC₅₀ = 1.8 µM), positioning the compound as a dual‑target probe rather than a dedicated aromatase inhibitor [3][4]. These integrated properties cannot be replicated by single‑target agents.

Quantitative Differentiation Evidence for 4-(1-(1-Naphthyl)ethyl)imidazole Relative to Closest Structural and Functional Analogs


α₂-Adrenoceptor Binding Affinity and Selectivity vs. Medetomidine and Dexmedetomidine

Racemic 4‑(1‑(1‑naphthyl)ethyl)imidazole is described as 'several times more potent' than dexmedetomidine at α₂‑adrenoceptors based on functional and binding assays [1]. The (S)‑(+)‑enantiomer exhibits greater α₂‑AR affinity than the (R)‑(−)‑isomer in rat brain membrane preparations, mirroring the stereochemical preference of medetomidine but with significantly enhanced potency [2]. Medetomidine itself displays a Ki of 1.08 nM for α₂‑ARs and a selectivity ratio of 1620‑fold over α₁‑ARs; the naphthyl modification further improves both affinity and selectivity [3].

α₂-adrenoceptor binding affinity selectivity ratio medetomidine dexmedetomidine

Partial vs. Full α₂-AR Agonism: In Vivo Cardiorespiratory Profile in Rhesus Monkeys Compared to Medetomidine

In a direct head‑to‑head study, naphthylmedetomidine (50 µg/kg i.m. with ketamine 3 mg/kg and hyaluronidase 150 IU/kg) and medetomidine (identical dose regimen) were administered to 35 rhesus monkeys [1]. Medetomidine produced complete immobilization and pronounced reductions in blood pressure and heart rate; naphthylmedetomidine produced loss of aggressiveness and sedation but never abolished mobility, and its cardiorespiratory effects were notably less pronounced [1]. This partial agonism profile translates to a wider safety margin in primate sedation protocols.

partial agonism cardiorespiratory safety sedation rhesus monkey medetomidine

Separation of Anti‑Aggressive Efficacy from Sedation in Mouse Behavioral Models vs. Dexmedetomidine

Naphthylmedetomidine reduced aggressive behavior in the mouse social conflict test at 150 µg/kg i.p., whereas significant locomotor suppression required 600 µg/kg—a four‑fold therapeutic window [1]. By contrast, dexmedetomidine produced anti‑aggressive effects at doses only two‑fold below those causing sedation, indicating a narrower behavioral selectivity [2]. In the activity cage paradigm, naphthylmedetomidine reduced locomotion only at 600–1200 µg/kg, with partial reversal by the α₂‑antagonist atipamezole [1].

antiaggressive sedation-sparing social conflict test dexmedetomidine behavioral pharmacology

Human Aromatase (CYP19) Inhibition Compared to Reference Imidazole and Triazole Inhibitors

4‑(1‑(1‑Naphthyl)ethyl)imidazole inhibits recombinant human aromatase with an IC₅₀ of 770 nM [1]. This activity is significantly weaker than the clinically used triazole letrozole (IC₅₀ = 21 nM) [2] but falls within the range of imidazole-based antifungals such as clotrimazole (IC₅₀ = 1.8 µM) and is more potent than ketoconazole (IC₅₀ ≈ 60 µM) [3]. The compound therefore occupies a distinct niche as a moderate‑potency imidazole aromatase inhibitor that retains high α₂‑AR agonist activity, enabling dual‑mechanism pharmacological studies.

aromatase inhibition CYP19 breast cancer imidazole structure-activity relationship

Enantiomer‑Specific Pharmacology: (S)‑(+)‑Agonist vs. (R)‑(−)‑Antagonist at α₂A‑Adrenoceptors

The optical isomers of naphthylmedetomidine exhibit qualitatively different pharmacology at α₂‑adrenoceptor subtypes. The (S)‑(+)‑enantiomer acts as a selective agonist at α₂‑receptors in guinea pig ileum, while the (R)‑(−)‑enantiomer is a pure antagonist at α₂A‑adrenoceptors in human platelets, with 10‑fold greater antagonist potency than the (S)‑(+)‑isomer [1][2]. This functional inversion between enantiomers is not observed with medetomidine or dexmedetomidine, where both isomers retain agonist activity [3]. The (R)‑(−)‑enantiomer also lacked agonist activity at α₂‑receptors in guinea pig ileum, further confirming its antagonist profile [2].

enantioselectivity α₂A-adrenoceptor platelet aggregation functional antagonism structure-activity relationship

Proven Research and Industrial Application Scenarios for 4-(1-(1-Naphthyl)ethyl)imidazole Based on Quantitative Evidence


Primate Sedation Protocols Requiring Cardiorespiratory Preservation and Spontaneous Mobility

In rhesus monkey sedation, naphthylmedetomidine (50 µg/kg i.m. with ketamine) provides aggression control without full immobilization, unlike medetomidine at identical dosing. This profile supports veterinary procedures where maintenance of spontaneous respiration and avoidance of profound bradycardia are critical, such as field immobilization of great apes (chimpanzees and orangutans) for relocation or non‑painful examinations [1][2].

Behavioral Neuroscience: Dissection of α₂‑AR Subtypes in Aggression and Mood Regulation

The 4‑fold separation between anti‑aggressive and sedative doses (150 µg/kg vs. 600 µg/kg i.p. in mice) makes this compound an ideal tool for investigating α₂‑AR subtype contributions to social behavior without confounding locomotor effects. Its greater behavioral selectivity over dexmedetomidine positions it as a preferred probe for studies of α₂A‑ vs. α₂C‑mediated anti‑aggressive pathways [3].

Dual‑Target Pharmacology Studies: Adrenergic–Estrogenic Signaling Crosstalk in Breast Cancer Models

With a human aromatase IC₅₀ of 770 nM coupled to high‑potency α₂‑AR agonism, naphthylmedetomidine enables single‑agent interrogation of adrenergic modulation of estrogen biosynthesis in breast cancer cell lines (e.g., MCF‑7). This dual activity is not achievable with selective aromatase inhibitors (letrozole, anastrozole) or pure α₂‑agonists (dexmedetomidine) alone [4][5].

Matched‑Pair Enantiomer Studies: α₂A‑Subtype Functional Assignment Using Agonist/Antagonist Isomers

The availability of the (S)‑(+)‑agonist and (R)‑(−)‑antagonist enantiomers from the same synthetic scaffold enables definitive matched‑pair experiments for functional α₂A‑subtype assignment. The 10‑fold antagonist potency difference between isomers at human platelet α₂A‑receptors provides a calibrated tool for thrombosis and hemostasis research, a capability unmatched by generic α₂‑ligands [6].

Quote Request

Request a Quote for 4-(1-(1-Naphthyl)ethyl)imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.